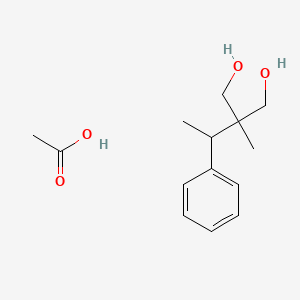![molecular formula C29H18O2 B12542112 Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- CAS No. 833485-70-4](/img/structure/B12542112.png)
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the fusion of a naphthalene ring with a furan ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is typically carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing in hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour . This method avoids the use of expensive catalysts and chromatographic separation, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) for electrophilic substitution; amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the disruption of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Naphtho[2,3-b]furans: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- stands out due to its unique structural features, which combine the properties of both naphthalene and furan rings
Properties
CAS No. |
833485-70-4 |
|---|---|
Molecular Formula |
C29H18O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
naphthalen-2-yl-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C29H18O2/c30-28(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)27-24-13-7-6-9-20(24)16-17-25(27)31-29/h1-18H |
InChI Key |
UANUGFFIGKZQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


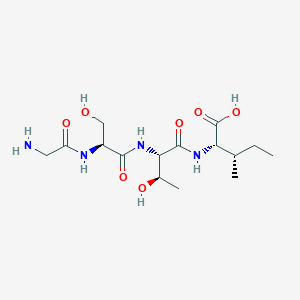
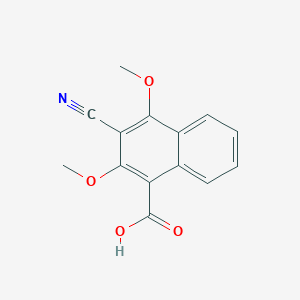

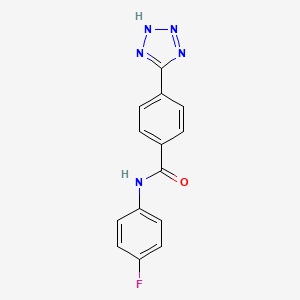
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
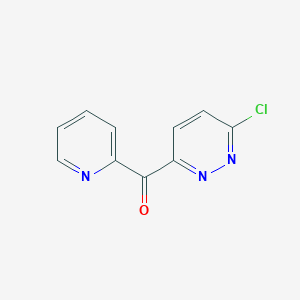
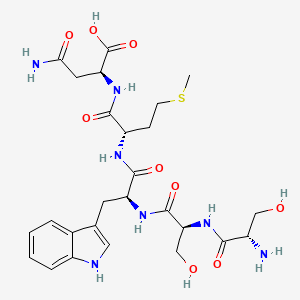
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)

![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
stannane](/img/structure/B12542085.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
